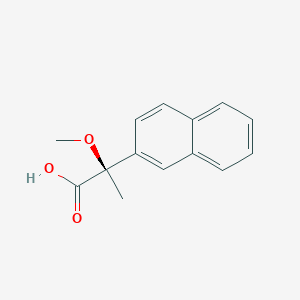
6-Amino-4-fluoronicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-fluoronicotinamide is a chemical compound with the molecular formula C(_6)H(_6)FN(_3)O It is a derivative of nicotinamide, featuring an amino group at the 6-position and a fluorine atom at the 4-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-fluoronicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoronicotinic acid.
Amidation: The carboxylic acid group of 4-fluoronicotinic acid is converted to an amide group through a reaction with ammonia or an amine under suitable conditions.
Amination: The resulting 4-fluoronicotinamide is then subjected to nitration to introduce a nitro group at the 6-position, followed by reduction to convert the nitro group to an amino group, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing any nitro groups present to amino groups.
Substitution: The fluorine atom in this compound can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide to introduce a methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nicotinamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Amino-4-fluoronicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving nicotinamide derivatives.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties due to its ability to interfere with cellular metabolism.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-4-fluoronicotinamide involves its interaction with specific molecular targets, such as enzymes involved in nicotinamide metabolism. By binding to these enzymes, it can inhibit their activity, leading to alterations in metabolic pathways. This inhibition can result in various biological effects, including the potential to induce cell death in cancer cells by disrupting their metabolic processes.
Comparación Con Compuestos Similares
6-Aminonicotinamide: Lacks the fluorine atom, making it less lipophilic and potentially altering its biological activity.
4-Fluoronicotinamide: Lacks the amino group, which may reduce its ability to interact with certain enzymes.
Nicotinamide: The parent compound, which lacks both the amino and fluorine substitutions, resulting in different chemical and biological properties.
Uniqueness: 6-Amino-4-fluoronicotinamide is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical reactivity and biological activity. The fluorine atom increases the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes, while the amino group allows for specific interactions with biological targets.
Propiedades
Fórmula molecular |
C6H6FN3O |
|---|---|
Peso molecular |
155.13 g/mol |
Nombre IUPAC |
6-amino-4-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H6FN3O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,8,10)(H2,9,11) |
Clave InChI |
JMPQNNHTPPQVDO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1N)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



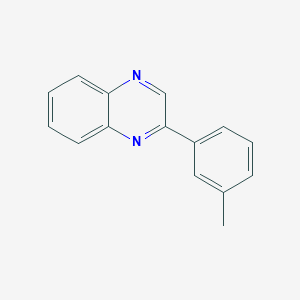

![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride](/img/structure/B12839918.png)
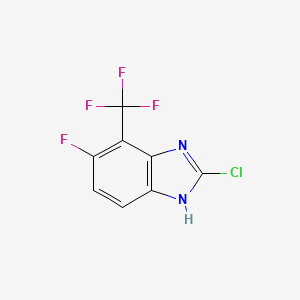
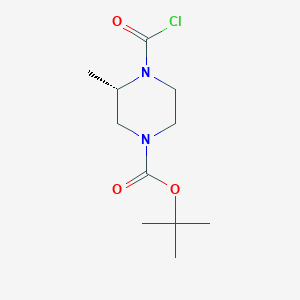
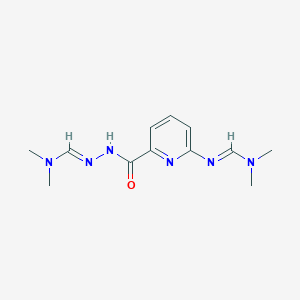
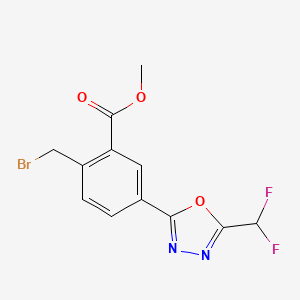
![2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B12839961.png)

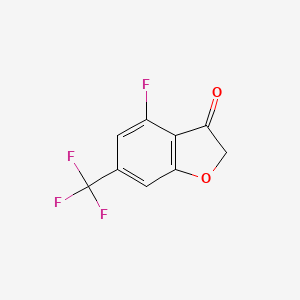
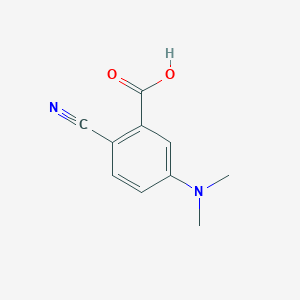
![3-((3R,4R)-3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12839983.png)
